molecular formula C6H5ClN2O3 B019034 2-Amino-4-chloro-6-nitrophenol CAS No. 6358-08-3

2-Amino-4-chloro-6-nitrophenol

Cat. No. B019034
CAS RN: 6358-08-3
M. Wt: 188.57 g/mol
InChI Key: MHAFRUMLQZZSIN-UHFFFAOYSA-N
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Patent
US07423040B2

Procedure details

188.6 g (1 mole) of 6-amino-4-chloro-2-nitrophenol prepared according to Example 1c was suspended in 1000 ml of ethyl acetate under mild nitrogen purge and the optional present water was removed by azeotropic distillation of 250 ml of the solvent. The mixture was cooled to 20-25° C. and 224 g of carbonyldiimidazole was added as a slurry in 650 ml of ethyl acetate. An additional 100 ml of ethyl acetate was added and the mixture was vigorously stirred during two hours, without the application of cooling. 1000 ml of water was added and the mixture was stirred for 15 minutes. 1450-1500 ml of ethyl acetate was distilled off at about 200 mBar and about 50° C. The mixture was cooled to 0-5° C., 225 ml of 36% HCl was added and the mixture was cooled again to 0-5° C. and stirred at this temperature for 15 minutes. The solid was filtered off, washed with 400 ml of 1N HCl, washed twice with 500 ml of cold water and once with 500 ml of cold water/ethanol (4/1), and dried at 50° C. and 100 mbar under a gentle nitrogen stream till dry. Yield about 99%.
Quantity
188.6 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Cl:12])[CH:3]=1.[C:13](OCC)(=[O:15])C>>[Cl:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]2[O:8][C:13](=[O:15])[NH:1][C:2]=2[CH:3]=1

Inputs

Step One
Name
Quantity
188.6 g
Type
reactant
Smiles
NC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was vigorously stirred during two hours, without the application
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
the optional present water was removed by azeotropic distillation of 250 ml of the solvent
ADDITION
Type
ADDITION
Details
224 g of carbonyldiimidazole was added as a slurry in 650 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
An additional 100 ml of ethyl acetate was added
TEMPERATURE
Type
TEMPERATURE
Details
of cooling
ADDITION
Type
ADDITION
Details
1000 ml of water was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
1450-1500 ml of ethyl acetate was distilled off at about 200 mBar and about 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0-5° C.
ADDITION
Type
ADDITION
Details
225 ml of 36% HCl was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled again to 0-5° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with 400 ml of 1N HCl
WASH
Type
WASH
Details
washed twice with 500 ml of cold water and once with 500 ml of cold water/ethanol (4/1)
CUSTOM
Type
CUSTOM
Details
dried at 50° C.
CUSTOM
Type
CUSTOM
Details
till dry

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(C2=C(NC(O2)=O)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.